

# Application Notes and Protocols: Quality Control for Aztreonam Susceptibility Testing

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## Compound of Interest

Compound Name: Aztreonam Lysine

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Subject: Recommended Quality Control Strains and Protocols for Aztreonam Antimicrobial Susceptibility Testing (AST)

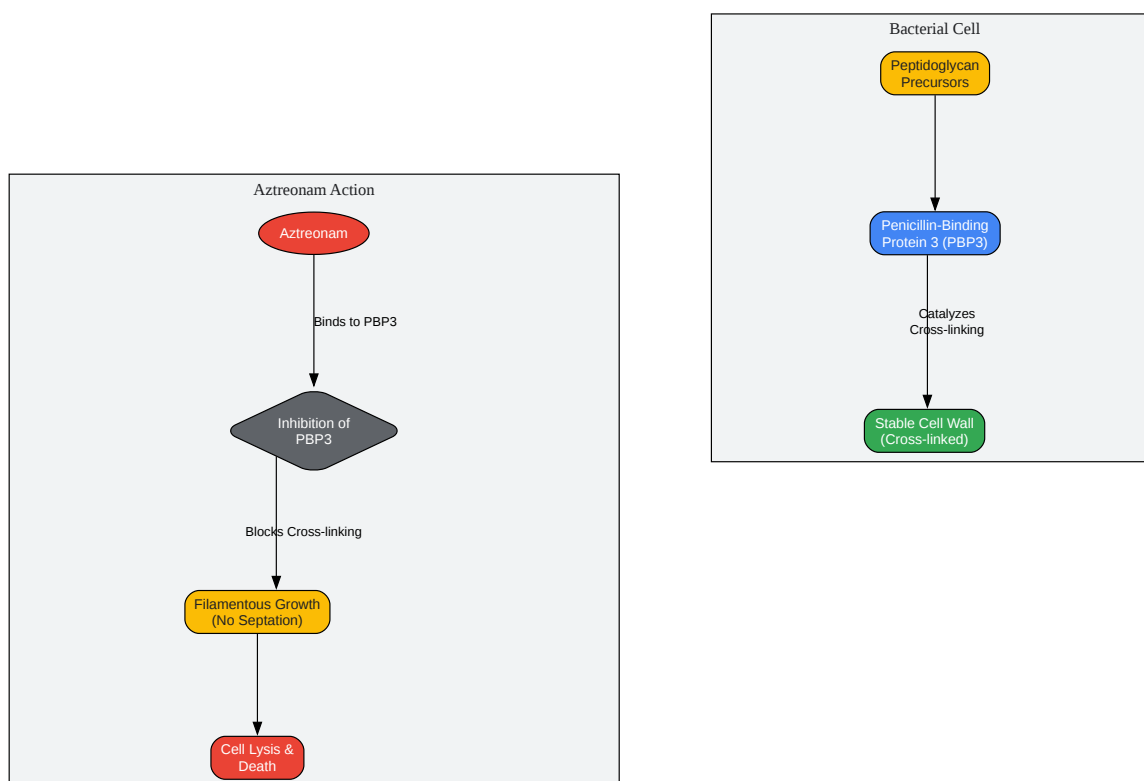
## Introduction

Aztreonam is a synthetic monobactam antibiotic with potent activity primarily directed against aerobic Gram-negative bacteria.[1][2] A specific formulation, Aztreonam-lysine (Cayston®), is approved for inhalation to manage chronic pulmonary infections caused by *Pseudomonas aeruginosa* in patients with cystic fibrosis.[3][4][5] In this formulation, lysine serves as a counter-ion to optimize the drug for aerosolized delivery and is not an active antimicrobial component or a  $\beta$ -lactamase inhibitor.[4][6]

Therefore, antimicrobial susceptibility testing (AST) for Aztreonam-lysine is identical to the testing for Aztreonam itself. The integrity and accuracy of AST results are paramount for clinical decision-making and drug development studies. This document provides detailed application notes and standardized protocols for performing quality control (QC) for Aztreonam susceptibility testing, in alignment with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Mechanism of Action

Aztreonam exerts its bactericidal effect by specifically targeting and binding with high affinity to Penicillin-Binding Protein 3 (PBP3).[1][2][7] PBP3 is a crucial enzyme for bacterial cell wall synthesis, responsible for septation during cell division. By inhibiting PBP3, Aztreonam disrupts the cross-linking of peptidoglycan, leading to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell lysis.[1][8][9] Its monobactam structure provides significant stability against many  $\beta$ -lactamases produced by Gram-negative bacteria.[2]



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**Figure 1.** Mechanism of action of Aztreonam.

## Recommended Quality Control Strains

Routine quality control is essential to ensure that AST methods and materials are performing correctly. The following strains are recommended by CLSI and EUCAST for monitoring the

accuracy and precision of Aztreonam susceptibility testing.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Strain Designation	Organism	Key Applications
ATCC® 25922™	Escherichia coli	Primary QC strain for Enterobacterales.
ATCC® 27853™	Pseudomonas aeruginosa	Primary QC strain for P. aeruginosa and other non-fermenting Gram-negative bacilli.

## Acceptable Quality Control Ranges

The following tables summarize the acceptable QC ranges for Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameters for the recommended strains when tested against Aztreonam. Laboratories must obtain results within these ranges to validate their daily test runs.

Table 1: Quality Control Ranges for Aztreonam

QC Strain	Method	Drug Content	Acceptable Range	Reference
E. coliATCC® 25922™	Broth Microdilution (MIC)	-	0.06 - 0.25 µg/mL	EUCAST <a href="#">[10]</a> <a href="#">[13]</a>
	Disk Diffusion	30 µg	28 - 36 mm	EUCAST, CLSI <a href="#">[10]</a> <a href="#">[11]</a>
P. aeruginosaATCC® 27853™	Broth Microdilution (MIC)	-	2 - 8 µg/mL	CLSI

| | Disk Diffusion | 30 µg | 23 - 29 mm | CLSI[\[11\]](#) |

Note: Ranges are subject to annual review and updates by CLSI (M100 documents) and EUCAST. Always refer to the latest versions of these documents.[\[12\]](#)[\[14\]](#)

## Experimental Protocols

Adherence to standardized protocols is critical for reproducibility. The following sections detail the reference methods for broth microdilution and disk diffusion.

### Protocol: Broth Microdilution (BMD) MIC Testing

This protocol is based on the CLSI M07 guidelines and is the reference method for determining MICs.[\[12\]](#)[\[15\]](#)

Materials:

- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microdilution panels
- Aztreonam analytical powder
- QC strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)
- 0.9% sterile saline or sterile water
- 0.5 McFarland turbidity standard
- Spectrophotometer/turbidometer
- Sterile inoculating loops and pipettes
- Incubator (35 ± 1°C)

Procedure:

- Strain Subculture: Subculture QC strains from frozen stocks onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C to ensure purity and viability.

- Inoculum Preparation: a. Select 3-5 well-isolated colonies from the fresh agar plate. b. Emulsify the colonies in sterile saline. c. Adjust the suspension turbidity to match a 0.5 McFarland standard (equivalent to approximately  $1-2 \times 10^8$  CFU/mL). This should be done using a photometric device.
- Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- Plate Inoculation: a. Using a multichannel pipette, inoculate each well of the Aztreonam-containing microdilution panel with the standardized bacterial suspension. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Seal or cover the plates and incubate at  $35 \pm 1^\circ\text{C}$  in ambient air for 16-20 hours.
- Reading Results: a. Examine the sterility control well (should be clear) and the growth control well (should show distinct turbidity). b. The MIC is the lowest concentration of Aztreonam that completely inhibits visible growth of the organism.

## Protocol: Kirby-Bauer Disk Diffusion Testing

This protocol is based on CLSI M02 and EUCAST disk diffusion guidelines.[\[16\]](#)[\[17\]](#)[\[18\]](#)

### Materials:

- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Aztreonam disks (30 µg)
- QC strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)
- 0.9% sterile saline
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator ( $35 \pm 1^\circ\text{C}$ )

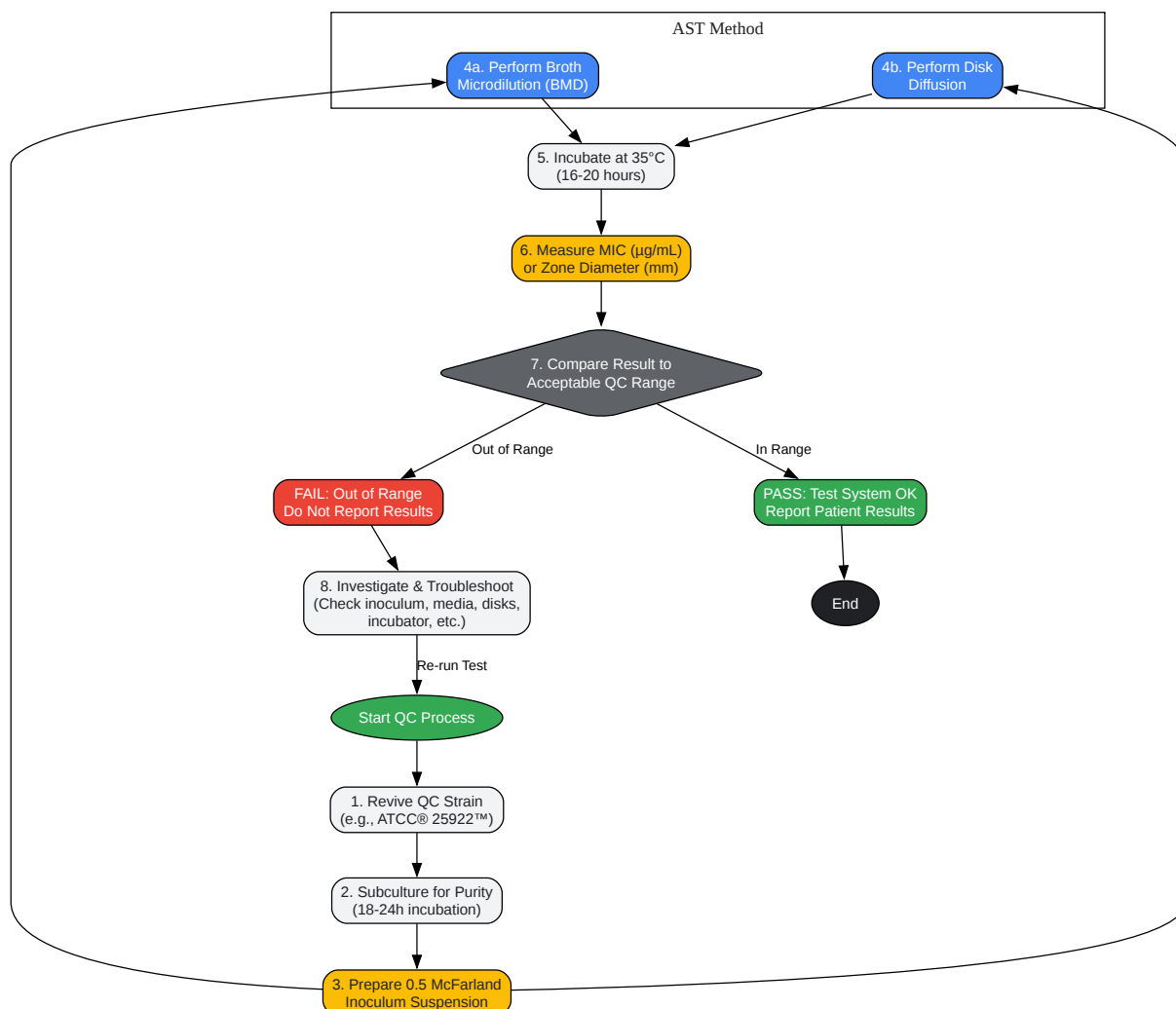
- Ruler or caliper

#### Procedure:

- Inoculum Preparation: Prepare a standardized inoculum suspension matching a 0.5 McFarland standard as described in section 5.1.
- Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
- Disk Application: a. Aseptically apply a 30 µg Aztreonam disk to the surface of the inoculated agar. b. Press the disk down gently to ensure complete contact with the agar. Disks should be spaced to prevent overlapping of inhibition zones.
- Incubation: Within 15 minutes of disk application, invert the plates and incubate at  $35 \pm 1^\circ\text{C}$  in ambient air for 16-20 hours.[\[19\]](#)
- Reading Results: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper. b. For *Proteus* species, ignore the thin film of swarming growth when measuring the zone.

## Experimental Workflow and Result Interpretation

The following diagram illustrates the logical workflow for performing and interpreting QC for Aztreonam AST.



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**Figure 2.** Quality control workflow for Aztreonam AST.

**Interpretation:**

- **In Control:** If the measured MIC or zone diameter for the QC strain falls within the established acceptable range, the test system is considered "in control." This validates the results obtained for clinical isolates tested during the same run.

- Out of Control: If the result is outside the acceptable range, the test is "out of control." Results for clinical isolates are considered invalid and must not be reported. An investigation into the source of the error (e.g., media, antibiotic disks, inoculum preparation, incubation conditions) is required, and the test must be repeated.

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